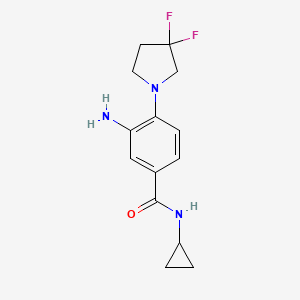
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a difluoropyrrolidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be attached through nucleophilic substitution reactions, using difluoropyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the benzamide core may yield primary or secondary amines.
Scientific Research Applications
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethylbenzamide
- 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)butanamide
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-cyclopropylbenzamide
Uniqueness
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17F2N3O |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C14H17F2N3O/c15-14(16)5-6-19(8-14)12-4-1-9(7-11(12)17)13(20)18-10-2-3-10/h1,4,7,10H,2-3,5-6,8,17H2,(H,18,20) |
InChI Key |
BJCXREZTRKTZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3CCC(C3)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















